2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound integrates a thiophene ring, an oxadiazole ring, and an isoindoline-1,3-dione moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the human dopamine receptor D2 (hD2R) . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interaction involves several key amino acid residues . This binding can modulate the receptor’s activity, leading to changes in downstream signaling pathways.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have favorable properties as ligands of the dopamine receptor d2
Result of Action
One of the isoindoline derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in conditions related to dopamine dysfunction, such as Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Oxadiazole Ring: : This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-2-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.
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Attachment to Isoindoline-1,3-dione: : The oxadiazole derivative is then coupled with isoindoline-1,3-dione. This can be achieved through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halomethyl isoindoline-1,3-dione in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH₄).
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Substitution: : The compound can undergo various substitution reactions, particularly at the thiophene ring, where electrophilic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydride (NaH).
Major Products
Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to amine derivatives.
Substitution Products: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored, particularly its role in inhibiting specific enzymes or receptors involved in disease pathways. Its structural components suggest it could be effective in targeting multiple biological targets.
Industry
Industrially, this compound could be used in the development of new polymers or as a precursor in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione: can be compared to other isoindoline derivatives, such as:
Uniqueness
What sets this compound apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds containing only one or two of these functional groups.
Properties
IUPAC Name |
2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-21-12)11-6-3-7-22-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZANEMGKASNKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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